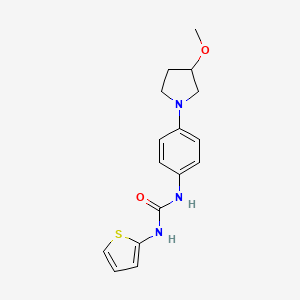

![molecular formula C16H16BrNO3 B2604823 Ethyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate CAS No. 64260-89-5](/img/structure/B2604823.png)

Ethyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate, also known as BHBB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BHBB belongs to the family of benzylamines and is synthesized through a multi-step process involving different reagents and conditions. In

Applications De Recherche Scientifique

Antibacterial Activity

Ethyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate derivatives have been synthesized and evaluated for their antibacterial properties. A study on the synthesis, antibacterial, and molecular docking of novel 2-chloro-[1,3] benzoxazine derivatives, which include this compound structures, revealed significant antibacterial ability against both gram-negative and gram-positive bacteria. This suggests potential applications in developing antibacterial agents (Shakir, Saoud, & Hussain, 2020).

Optical Nonlinear Properties

Research into the optical nonlinear properties of derived Schiff base compounds, including those related to this compound, has been conducted. These studies found that certain derivatives exhibit significant optical limiting properties, making them candidates for optical limiter applications. This research underscores the utility of these compounds in the development of materials for optical technologies (Abdullmajed et al., 2021).

Gastroprotective Effects

The gastroprotective activity of Ethyl-4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoate, a related compound, against ethanol-induced gastric mucosal ulcer in rats has been examined. This study suggests that similar this compound derivatives might have potential applications in treating or preventing gastric ulcers due to their antioxidant activity and ability to increase gastric wall mucus and SOD activity (Halabi et al., 2014).

Mécanisme D'action

Target of Action

The primary targets of Ethyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate It’s known that similar compounds often target proteins or enzymes involved in biochemical pathways .

Mode of Action

This compound: is likely to interact with its targets through a process of free radical bromination, nucleophilic substitution, and oxidation . The compound may bind to its target, causing a conformational change that affects the target’s function .

Biochemical Pathways

The exact biochemical pathways affected by This compound It’s known that similar compounds can affect various biochemical pathways, leading to different downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Similar compounds are known to undergo reduction with certain reagents to yield aldehydes . This suggests that the compound may be metabolized in the body, affecting its bioavailability .

Result of Action

The molecular and cellular effects of This compound It’s known that similar compounds can cause changes in cellular function through their interaction with their targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of This compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Propriétés

IUPAC Name |

ethyl 4-[(5-bromo-2-hydroxyphenyl)methylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO3/c1-2-21-16(20)11-3-6-14(7-4-11)18-10-12-9-13(17)5-8-15(12)19/h3-9,18-19H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWEOKIGHFFOGLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NCC2=C(C=CC(=C2)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(aminomethyl)benzyl]-N,N-dimethylamine dihydrochloride](/img/no-structure.png)

![(3,4-dimethoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2604741.png)

![5,6-di(2-furyl)-4-imino-3-phenyl-3,4-dihydrofuro[2,3-d]pyrimidine-2(1H)-thione](/img/structure/B2604743.png)

![1-[4-(5-Methyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2604747.png)

![N-[(2-chlorophenyl)methyl]-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2604748.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzofuran-2-carboxamide](/img/structure/B2604753.png)

![3,6-dichloro-N-{4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}pyridine-2-carboxamide](/img/structure/B2604754.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)naphthalene-2-sulfonamide](/img/structure/B2604756.png)